

# Technical Whitepaper: 2-Chloro-N-(2-methyl-3-nitrophenyl)acetamide

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## Compound of Interest

**Compound Name:** 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide

**CAS No.:** 554405-54-8

**Cat. No.:** B2881339

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## Part 1: Chemical Identity & CAS Registry Status Nomenclature and Identification

This compound is a specialized chloroacetamide derivative used primarily as an electrophilic intermediate in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., benzimidazoles, quinoxalines).

Attribute	Detail
Chemical Name	2-chloro-N-(2-methyl-3-nitrophenyl)acetamide
Systematic Name	N-(2-methyl-3-nitrophenyl)-2-chloroacetamide
Molecular Formula	
Molecular Weight	228.63 g/mol
Core Scaffold	Aniline Acylation Product
Key Functional Groups	-Chloroacetamide (Electrophile), Nitro group (Latent amine), Toluene core

## CAS Number Investigation

While common isomers (e.g., 4-methyl-3-nitro analog, CAS 329208-82-4) are widely indexed, the specific 2-methyl-3-nitro isomer is a niche research chemical often synthesized in situ or sourced as a custom library compound.

- Direct CAS: Not widely indexed in public registries (PubChem/ChemSpider) as a standalone commodity chemical.
- Search Strategy for Procurement: Researchers should query chemical databases (SciFinder/Reaxys) using the specific structure or the Precursor CAS numbers listed below to identify vendors or synthesis routes.
- Precursor Identity: The compound is the direct acylation product of 2-methyl-3-nitroaniline.

Precursor Component	CAS Number	Role
2-Methyl-3-nitroaniline	603-83-8	Nucleophile (Amine Source)
Chloroacetyl Chloride	79-04-9	Electrophile (Acyating Agent)

## Part 2: Synthesis & Reaction Mechanism[1] Retrosynthetic Analysis

The synthesis follows a classic Schotten-Baumann or Anhydrous Acylation pathway. The amino group at position 1 of the toluene ring nucleophilically attacks the carbonyl carbon of chloroacetyl chloride.

Mechanism:

- Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the acyl chloride.
- Elimination: Chloride ion is expelled, reforming the carbonyl.
- Deprotonation: A base (e.g., Triethylamine or Pyridine) neutralizes the generated HCl to drive the equilibrium.

## Experimental Protocol (Standardized)

Note: This protocol is adapted from standard aromatic acylation procedures [1][2].

Reagents:

- 2-Methyl-3-nitroaniline (1.0 eq)
- Chloroacetyl chloride (1.1 - 1.2 eq)
- Triethylamine ( ) or Pyridine (1.2 - 1.5 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

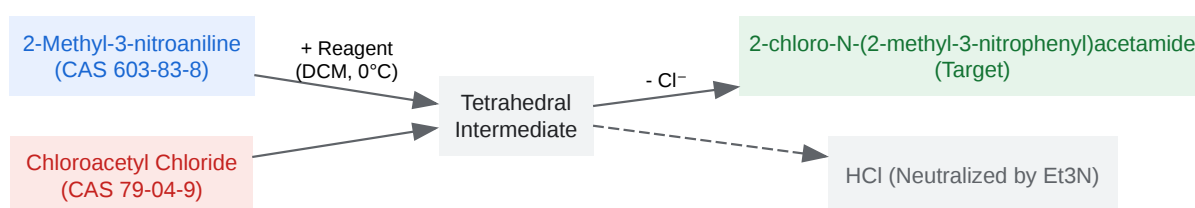
- Preparation: Dissolve 2-methyl-3-nitroaniline (CAS 603-83-8) in anhydrous DCM under an inert atmosphere ( or Ar). Cool the solution to using an ice bath.
- Base Addition: Add Triethylamine dropwise. Ensure the temperature remains

to prevent side reactions.

- Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The reaction is highly exothermic.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the amine.
- Workup: Quench with cold water. Extract the organic layer and wash sequentially with:
  - 1M HCl (to remove unreacted amine/base)
  - Sat.  
(to neutralize acid)
  - Brine
- Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography if necessary.

## Visualization: Synthesis Pathway



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Figure 1: Acylation pathway converting 2-methyl-3-nitroaniline to the target acetamide.

## Part 3: Applications & Strategic Utility

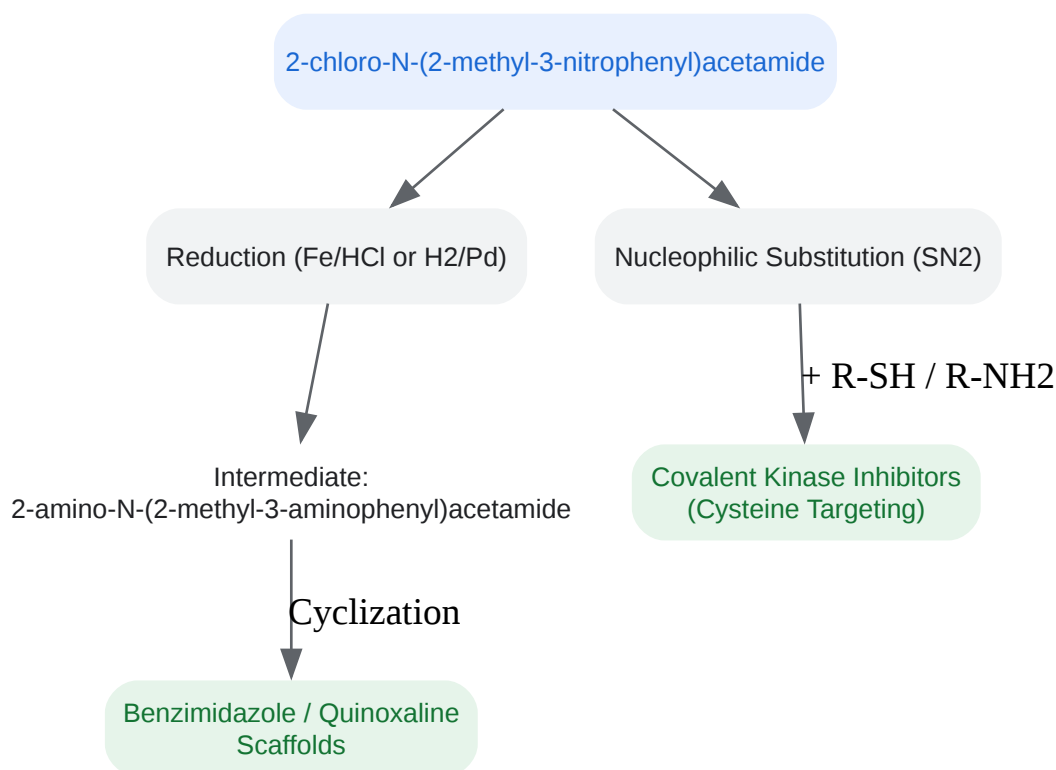
### Drug Discovery Scaffolds

This compound serves as a "warhead" intermediate. The

-chloro group is a potent leaving group, allowing for further functionalization.

- Benzimidazole Synthesis:
  - Reduction of the nitro group ( ) yields an amine that can cyclize onto the amide carbonyl (or an adjacent electrophile) to form benzimidazoles or quinoxalines [2].
- MRSA & Antibacterial Research:
  - Analogs of nitro-phenyl acetamides have been investigated as inhibitors of PBP2a (Penicillin-Binding Protein 2a) in Methicillin-resistant *Staphylococcus aureus* (MRSA) [3]. [1] The nitro group positions the molecule within the binding pocket, while the acetamide chain acts as a linker.
- Kinase Inhibition:
  - Similar N-phenyl-2-chloroacetamide motifs are found in covalent kinase inhibitors where the chloroacetamide acts as a "covalent warhead" targeting cysteine residues [4].

## Visualization: Downstream Utility



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Figure 2: Downstream synthetic utility of the target compound in heterocyclic chemistry.

## Part 4: Safety & Handling (E-E-A-T)

Hazard Classification:

- Skin/Eye Irritant: The chloroacetamide moiety is a known contact sensitizer and irritant (H315, H319).
- Alkylating Agent: Potential mutagenicity due to the reactive alkyl halide. Handle with extreme caution.
- Nitro Compounds: Aromatic nitro compounds can be toxic if inhaled or absorbed (H301, H311).

Storage Protocol:

- Store at 2–8°C (Refrigerated).

- Keep under inert gas (Argon) to prevent hydrolysis of the chloroacetamide linkage by atmospheric moisture.

## References

- Universidade de Lisboa. (n.d.). Synthesis and biological evaluation of new molecular entities... MRSA.[1] Retrieved from [Link] (Reference for nitro-phenyl acetamide scaffolds in antibacterial research).
- Google Patents. (2015). WO2015054572A1 - Inhibitors of KRAS G12C.
- PubChem. (n.d.).[2] Chloroacetyl Chloride (CAS 79-04-9).[2][3] Retrieved from [Link].

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## Sources

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- 2. Chloroacetyl chloride | ClCH<sub>2</sub>COCl | CID 6577 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. Chloroacetyl Chloride | Manasa Life Sciences [[manasalifesciences.com](http://manasalifesciences.com)]
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